molecular formula C9H7IN2O2 B8561807 3-(2-Iodophenyl)imidazolidine-2,4-dione

3-(2-Iodophenyl)imidazolidine-2,4-dione

Katalognummer: B8561807
Molekulargewicht: 302.07 g/mol
InChI-Schlüssel: HLBSWPKKCADKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Iodophenyl)imidazolidine-2,4-dione is a chemical compound built upon the imidazolidine-2,4-dione scaffold, also known as hydantoin . This core structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a molecular formula of C3H4N2O2 and a molecular weight of 100.08 g/mol . The compound is modified with a 2-iodophenyl substituent, which is expected to influence its properties and binding affinity in biological systems. The hydantoin core is a versatile pharmacophore in medicinal chemistry, with documented applications across multiple research areas. A significant area of investigation is in metabolic disease research, where structurally related imidazolidine-2,4-dione derivatives have been designed and synthesized as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity, as it acts as a negative regulator of insulin and leptin signaling pathways . Some derivatives have shown inhibitory activities (IC50 values) in the low micromolar range, making them promising leads for the development of new insulin-sensitizing drugs . Furthermore, hydantoin derivatives have demonstrated potential in infectious disease research. Certain compounds have been reported to act as inhibitors of virulence factor production in pathogens like Pseudomonas aeruginosa by targeting quorum-sensing receptors, such as LasR and RhlR, which could represent an anti-virulence strategy against bacterial infections . The inherent structural features of the hydantoin ring also make it a valuable scaffold in anticonvulsant research, with molecular docking studies of related compounds suggesting an affinity for the voltage-gated sodium channel, a target for anticonvulsant drugs . This product, 3-(2-Iodophenyl)imidazolidine-2,4-dione, is offered as a building block for chemical synthesis and as a candidate for hit-to-lead optimization in these and other discovery programs. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C9H7IN2O2

Molekulargewicht

302.07 g/mol

IUPAC-Name

3-(2-iodophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H7IN2O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)

InChI-Schlüssel

HLBSWPKKCADKMX-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC=C2I

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The imidazolidine-2,4-dione derivatives listed below share the core scaffold but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Bioactivity Reference CAS/Study
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione 4-hydroxyphenyl at position 5 176.15 g/mol Structural similarity (0.79); potential antioxidant activity CAS 2420-17-9
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione 3,4-dichlorophenyl; methyl groups at N1 and C5 287.14 g/mol Enhanced lipophilicity (LogP: 3.17); unconfirmed bioactivity CAS 85997-19-9
3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazolidine-2,4-dione Dichlorophenyl-hydroxyethyl side chain 287.12 g/mol Antifungal/antibacterial applications (hypothesized) CAS 71162-54-4
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione Piperazine-propyl chain; methoxyphenyl 449.52 g/mol High α1-adrenoreceptor affinity (Ki = 13.9 nM); antiarrhythmic activity
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Diisopropylaminoethyl and methoxybenzylidene 375.48 g/mol Dual-action (receptor modulation and metabolic stability)
Key Observations:
  • Substituent Impact on Bioactivity: The antiarrhythmic activity of 5-methyl-5-phenyl derivatives correlates with α1-adrenoreceptor affinity, highlighting the role of bulky aromatic groups (e.g., phenyl) and flexible alkyl chains (e.g., propyl-piperazine) in receptor binding .
  • Structural Similarity : Compounds with similarity scores >0.7 (e.g., 5-(4-hydroxyphenyl) analog) share conserved hydrogen-bonding motifs, critical for scaffold integrity and target engagement .

Pharmacological and Physicochemical Comparisons

Antiarrhythmic Activity:
  • The 5-methyl-5-phenyl derivative (Ki = 13.9 nM for α1-adrenoreceptor) demonstrates prophylactic and therapeutic antiarrhythmic effects in adrenaline-induced models, outperforming non-substituted imidazolidine-2,4-diones .
  • In contrast, 3-(3,4-dichlorophenyl) derivatives lack reported antiarrhythmic data, suggesting dichlorophenyl groups may prioritize other targets (e.g., antimicrobial activity) .
Solubility and Stability:
  • Hydroxyl or methoxy groups (e.g., 5-(4-hydroxyphenyl) and 4-methoxybenzylidene derivatives) improve aqueous solubility but may reduce metabolic stability due to oxidative susceptibility .
  • Halogenated analogs (e.g., 2-iodophenyl or dichlorophenyl) exhibit higher LogP values (~3–4), favoring membrane permeability but requiring formulation optimization for in vivo use .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Iodophenyl)imidazolidine-2,4-dione, and what key reaction parameters require optimization?

Methodological Answer: The synthesis typically involves alkylation or coupling reactions. For example, a modified Mannich reaction can be used, where 5-methyl-5-phenylimidazolidine-2,4-dione reacts with 2-iodobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Coupling agents : Use EDCI/HOBt for amide bond formation in multi-step syntheses.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the iodophenyl derivative .

Q. How can researchers characterize the purity and structural integrity of 3-(2-Iodophenyl)imidazolidine-2,4-dione using spectroscopic methods?

Methodological Answer: Combine ¹H/¹³C NMR and UPLC-MS for comprehensive analysis:

  • ¹H NMR : Look for the imidazolidinedione ring protons (δ 4.8–5.2 ppm) and aromatic protons from the iodophenyl group (δ 7.3–8.1 ppm). Splitting patterns (e.g., doublets for ortho-substituted iodine) confirm substitution .
  • UPLC-MS : Monitor the [M+H]⁺ ion (exact mass calculated via molecular formula) and retention time consistency.
  • Key NMR Peaks :
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Imidazolidinedione NH9.14Singlet1H
Iodophenyl ortho-H7.94–8.05Multiplet2H
Imidazolidinedione CH₂4.81Doublet2H

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodology be applied to optimize the synthesis of 3-(2-Iodophenyl)imidazolidine-2,4-dione derivatives?

Methodological Answer: Use a Taguchi orthogonal array to evaluate factors like solvent polarity, catalyst loading, and reaction time. For example:

  • Factors : Solvent (DMF vs. DMSO), base (K₂CO₃ vs. Cs₂CO₃), temperature (60°C vs. 80°C).
  • Response variables : Yield, purity (HPLC), byproduct formation. Statistical analysis (ANOVA) identifies optimal conditions. Prior studies on imidazolidinedione alkylation show DMF/Cs₂CO₃ at 80°C maximizes yield (>70%) while minimizing iodobenzene side products .

Q. What strategies are effective for resolving contradictions in spectral data interpretation for iodophenyl-substituted imidazolidinediones?

Methodological Answer: Discrepancies in splitting patterns (e.g., unexpected doublets in aromatic regions) may arise from:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) can distinguish between conformational exchange and true coupling.
  • Advanced techniques : Use COSY to confirm coupling networks or HSQC to assign carbons unambiguously. For example, in compound 113 ( ), the δ 7.28 triplet (J = 8.5 Hz) was resolved via HSQC to correlate with a quaternary carbon, confirming para-substitution .

Q. How does the iodine substituent influence the compound's reactivity in cross-coupling reactions compared to other halogens?

Methodological Answer: Iodine’s large atomic radius enhances oxidative addition in Suzuki-Miyaura couplings . Comparative studies with chloro-/bromo-analogs show:

  • Reactivity : Iodo derivatives react 5–10× faster with Pd(PPh₃)₄ catalysts.
  • Byproducts : Iodide leaving groups reduce steric hindrance vs. bulkier bromine.
  • Method : Use Xantphos as a ligand to stabilize Pd(0) intermediates in iodophenyl systems .

Q. What methodological approaches are recommended for investigating the solid-state stability of 3-(2-Iodophenyl)imidazolidine-2,4-dione under various environmental conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Conditions : 40°C/75% RH (ICH guidelines) for 6 months. Monitor via:
  • PXRD : Detect polymorphic transitions.
  • TGA/DSC : Identify decomposition temperatures.
    • Surface reactivity : Use XPS or ToF-SIMS to study iodine’s interaction with moisture/O₂, which may form HI or iodate species .

Theoretical and Analytical Frameworks

Q. How can researchers align studies of 3-(2-Iodophenyl)imidazolidine-2,4-dione with broader pharmacological theories?

Methodological Answer: Link to QSAR models or docking studies :

  • Target selection : Prioritize enzymes like COX-2 or kinases, where imidazolidinediones show affinity.
  • Data validation : Compare IC₅₀ values with fluorophenyl/chlorophenyl analogs to isolate iodine’s electronic effects ().
  • Framework : Use the Hammett equation to correlate substituent σ values with bioactivity .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies between computational predictions and experimental bioactivity data?

Methodological Answer: Reconcile discrepancies via:

  • Solvent corrections : Apply COSMO-RS in DFT calculations to account for solvation effects.
  • Conformational sampling : Use MD simulations to identify bioactive conformers missed in rigid docking.
  • Validation : Cross-check with SPR (surface plasmon resonance) binding assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.